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Compound of Interest

Compound Name: 147529-30-4

CAS No.: 147529-30-4

Cat. No.: B612479

Get Quote

Introduction & Biological Context
While the Amyloid-Beta (Aβ) peptide has long dominated Alzheimer's disease research, the

discovery of the Amyloid-eta (Aη) pathway has revealed a critical alternative processing route

for the Amyloid Precursor Protein (APP). Cleavage by

-secretase (MT5-MMP) at residues 504–505 (APP695 numbering) generates the Aη-α and Aη-
β peptides.

The Aη-β(1-9) fragment corresponds to the N-terminal nine amino acids of this cleavage

product. Unlike Aβ42, which aggregates rapidly, the Aη family exerts bioactivity (LTP

impairment) primarily in monomeric or low-oligomeric forms. However, the synthesis of this

fragment presents specific chemical challenges, including methionine oxidation and steric

hindrance at the isoleucine-proline interface.

Sequence Validation
Based on the seminal characterization by Willem et al. (2015) and Mensch et al. (2021), the N-

terminal sequence of the Aη peptide is:
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Note: The user query "Aβ etaβ(1-9)" is interpreted here as the N-terminal 1-9 fragment of the

Aη-β peptide.

Strategic Synthesis Planning
Resin Selection: The 2-Chlorotrityl Advantage
For the synthesis of Aη-β(1-9), 2-Chlorotrityl Chloride (2-CTC) resin is superior to Wang resin.

C-Terminal Tyrosine: Loading Fmoc-Tyr(tBu)-OH onto 2-CTC is extremely mild, preventing

racemization of the C-terminal residue.

Prevention of Diketopiperazine (DKP): While DKP formation is most common with Proline at

the C-terminus, the internal Proline (Pro5) in this sequence can induce backbone kinks. 2-

CTC allows for maximizing the loading efficiency of the bulky C-terminal Tyr.

Critical Coupling Junctions
Glu4

Pro5: Coupling an amino acid to a secondary amine (Proline) is kinetically slower. We
recommend using HATU or PyOxim for this specific step instead of standard DIC/Oxyma.

Met1 Stability: The N-terminal Methionine is highly susceptible to oxidation (Met

Met-sulfoxide) during cleavage. The cleavage cocktail must contain a reducing agent (Iodide
or EDT).

Visualizing the APP Processing Pathway
The following diagram illustrates the origin of the Aη-β(1-9) fragment relative to the classical Aβ

pathway.
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Figure 1: Generation of the Aη-β peptide via the non-canonical η-secretase pathway. The target

1-9 fragment represents the N-terminus of the Aη-β species.

Detailed Experimental Protocol
Materials & Reagents
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Component Specification Purpose

Resin

2-Chlorotrityl Chloride (100-

200 mesh), Loading 0.6–0.8

mmol/g

Solid support

Amino Acids

Fmoc-L-AA(PG)-OH (Standard

side chain protection: tBu, Pbf,

Trt)

Building blocks

Activator
DIC (Diisopropylcarbodiimide) /

Oxyma Pure
Standard coupling

Difficult Coupling
HATU / DIEA

(Diisopropylethylamine)

For Glu-Pro and Ile-Ser

junctions

Deprotection
20% Piperidine in DMF + 0.1M

HOBt

Fmoc removal (HOBt

suppresses aspartimide)

Cleavage
TFA / TIPS / H₂O / DODT (92.5

: 2.5 : 2.5 : 2.[1]5)

Resin cleavage & Met

protection

Step-by-Step Synthesis Workflow
Step 1: Resin Loading (The "First Attachment")

Swell Resin: Place 2-CTC resin (0.1 mmol scale) in a reaction vessel. Swell in dry DCM for

20 min.

Loading: Dissolve Fmoc-Tyr(tBu)-OH (1.2 eq) in DCM (5 mL) with DIEA (4 eq). Add to resin.

Incubation: Shake for 2 hours at room temperature.

Capping: Add MeOH (1 mL) to the reaction mixture and shake for 20 min to cap unreacted

chloride sites.

Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).

Step 2: Peptide Elongation (Iterative Cycles)
Perform the following cycle for residues 8 down to 1 (S, I, R, P, E, S, I, M).
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Deprotection: Treat with 20% Piperidine/DMF (2 x 5 min). Wash with DMF (5x).

Standard Coupling (Residues S, I, R, S, I):

Mix Fmoc-AA-OH (5 eq), Oxyma (5 eq), and DIC (5 eq) in DMF.

Pre-activate for 2 min.

Add to resin. React for 45 min at 50°C (microwave) or 2 hours (RT).

Special Coupling (Glu4 to Pro5):

Rationale: Proline is a secondary amine; steric hindrance is high.

Use Fmoc-Glu(OtBu)-OH (5 eq) + HATU (4.9 eq) + DIEA (10 eq).

Double couple (2 x 45 min).

N-Terminal Met Coupling:

Use Fmoc-Met-OH.

Crucial: Do not use microwave heating for Met coupling to avoid sulfoxide formation.

Couple at Room Temperature for 2 hours.

Step 3: Final Cleavage & Work-up
Final Deprotection: Remove the N-terminal Fmoc group (Piperidine wash).

Wash: Wash resin thoroughly with DMF, then DCM, then MeOH. Dry under vacuum.

Cocktail Preparation: Prepare Reagent K analog: 92.5% TFA, 2.5% TIPS (Scavenger), 2.5%

Water, 2.5% DODT (3,6-Dioxa-1,8-octanedithiol).

Note: DODT is preferred over EDT for odor control, but EDT is the gold standard for

protecting Methionine.

Incubation: Add cocktail to resin. Shake for 2.5 hours at RT.
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Precipitation: Filter resin. Drop filtrate into cold diethyl ether (-20°C). Centrifuge to pellet the

peptide.

Synthesis Logic Flowchart

Elongation Cycle (x8)
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Figure 2: Operational workflow for the solid-phase synthesis of Aη-β(1-9).

Quality Control & Purification
Analytical HPLC

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Jupiter), 5 µm, 4.6 x 150

mm.

Mobile Phase A: 0.1% TFA in Water.

Mobile Phase B: 0.1% TFA in Acetonitrile.

Gradient: 5% to 60% B over 30 minutes. (The peptide is moderately polar).

Detection: UV at 214 nm (peptide bond) and 280 nm (Tyrosine/Methionine).

Mass Spectrometry (ESI-MS)
Calculate the expected mass to verify identity.

Formula: C₄₉H₈₀N₁₂O₁₄S₁
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Monoisotopic Mass: ~1092.56 Da

Expected [M+H]⁺: 1093.57 Da

Expected [M+2H]²⁺: 547.29 Da

Troubleshooting "Difficult" Peaks
If the mass spectrum shows M+16 (+16 Da), Methionine oxidation has occurred.

Solution: Reduce the peptide by dissolving in 10% acetic acid and adding Ammonium Iodide

(NH₄I) and Dimethyl Sulfide (DMS) for 1 hour prior to HPLC purification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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